

An In-Depth Technical Guide to the Tubulin Polymerization Inhibition of ER-076349

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Compound of Interest		
Compound Name:	ER-076349	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ER-076349**, a synthetic analogue of the marine natural product halichondrin B. It details the compound's core mechanism of action as a potent inhibitor of tubulin polymerization, its effects on the cell cycle, and its efficacy against various cancer cell lines. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

ER-076349 exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. Unlike some other microtubule-targeting agents, **ER-076349** does not cause the depolymerization of existing microtubules but rather inhibits the polymerization of tubulin dimers into new microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.

ER-076349, along with its close analogue eribulin, is believed to bind to the interdimer interface of tubulin, with a likely interaction with the β-tubulin subunit[1][2]. This binding perturbs the tubulin-tubulin contacts necessary for polymer formation[1][2]. While both eribulin and **ER-076349** inhibit vinblastine-induced spiral formation, their effects on tubulin oligomerization differ. Eribulin inhibits the formation of short, curved tubulin oligomers, whereas **ER-076349**



slightly stimulates their formation[1][2]. This suggests a nuanced, polymer-specific interaction for **ER-076349**[1][2].

Quantitative Data Summary

The following tables summarize the in vitro activity of **ER-076349** across various cancer cell lines and its comparative effects on tubulin dynamics.

Table 1: In Vitro Growth Inhibitory Activities of ER-076349

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-435	Breast Cancer	0.59[3]
COLO 205	Colon Cancer	2.4[3]
DLD-1	Colon Cancer	7.3[3]
DU 145	Prostate Cancer	3.6[3]
LNCaP	Prostate Cancer	1.8[3]
LOX	Melanoma	3.2[3]
HL-60	Leukemia	2.6[3]
U937	Lymphoma	4.0[3]

Table 2: Comparative Effects of ER-076349 and Related Compounds on Tubulin



Compound	Effect on Tubulin Oligomer Formation	Inhibition of Vinblastine- Induced Spirals	Weakening of Stathmin-Tubulin Complex Formation
ER-076349	Slight stimulation (2-fold)[1][2]	Strong inhibition[1][2]	~1.9 kcal/mol[1][2]
Eribulin	Inhibition (4-6-fold)[1] [2]	Strong inhibition[1][2]	>3.3 kcal/mol[1][2]
Vinblastine	Strong stimulation (1000-fold)[1][2]	N/A	Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering at 340 nm.

Materials:

- Purified bovine brain tubulin
- General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
- GTP solution (100 mM)
- Glycerol
- ER-076349 stock solution (in DMSO)
- Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:



- Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
- Add 10 μ L of various concentrations of **ER-076349** (or vehicle control) to the wells of a prewarmed 96-well plate.
- Initiate the polymerization reaction by adding 90 μL of the cold tubulin solution to each well.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Plot absorbance as a function of time to obtain polymerization curves. The extent of inhibition
 is determined by comparing the rate and maximum polymerization of ER-076349-treated
 samples to the vehicle control.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay quantifies cell proliferation and is used to determine the IC50 of a compound.

Materials:

- Human cancer cell lines (e.g., MDA-MB-435)
- Complete cell culture medium
- ER-076349 stock solution (in DMSO)
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- 96-well plates

Procedure:

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.



- Treat the cells with a serial dilution of ER-076349 (typically from 0.01 nM to 1 μM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
- After the incubation period, fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
- Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound dye with 10 mM Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition for each concentration of ER-076349
 relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

Materials:

- Human cancer cell lines
- · Complete cell culture medium
- ER-076349 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- RNase A
- Propidium iodide (PI) staining solution



Flow cytometer

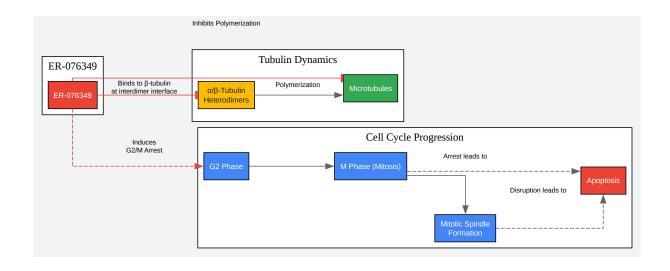
Procedure:

- Seed cells in 6-well plates and treat with **ER-076349** at a concentration known to inhibit growth (e.g., 10x IC50) for various time points (e.g., 0, 8, 16, 24 hours).
- Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer. The induction of G2/M arrest is indicated by an increase in the cell population in the G2/M phase.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental procedures described in this guide.

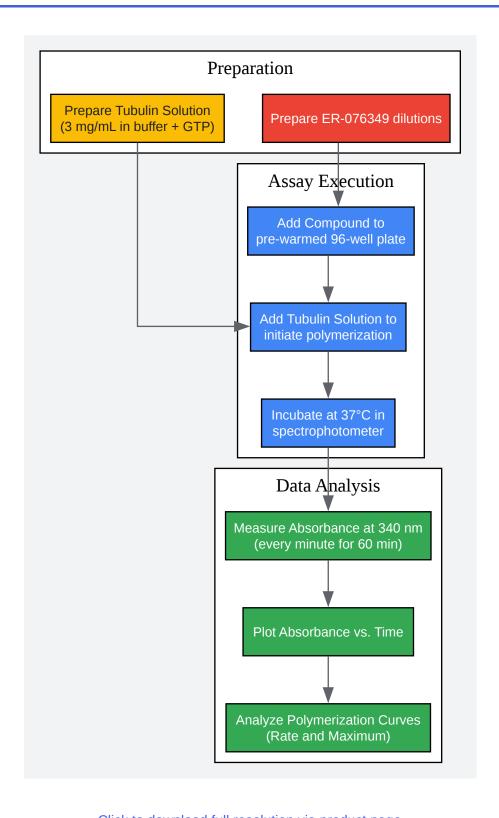




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Caption: Mechanism of ER-076349 action.

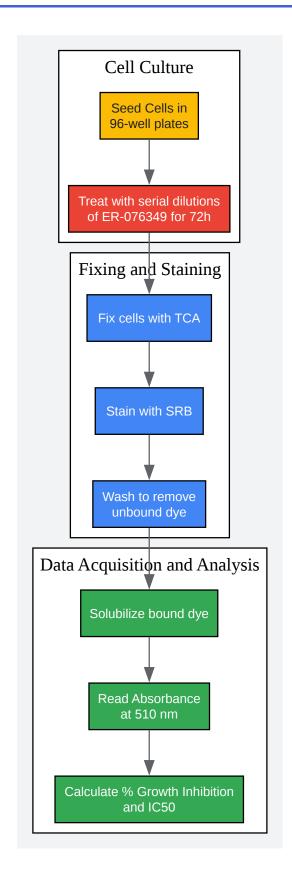




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Caption: Tubulin polymerization assay workflow.

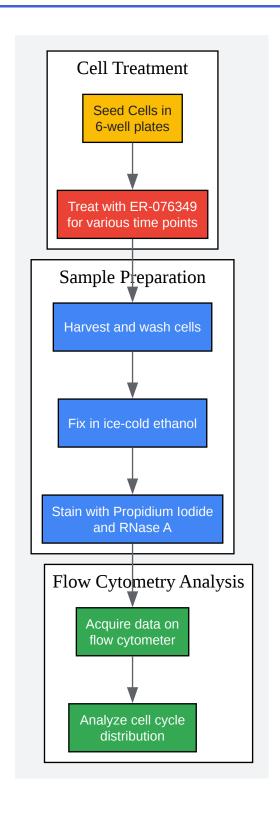




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Caption: Cell growth inhibition assay workflow.





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Caption: Cell cycle analysis workflow.



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